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Compound of Interest

Compound Name: Dehydrolinalool, (+)-

Cat. No.: B12966658

An In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development
Professionals

Introduction

(+)-Dehydrolinalool, with the IUPAC name (3R)-3,7-dimethyloct-6-en-1-yn-3-ol, is a naturally
occurring acyclic monoterpenoid alcohol. Its unique structure, featuring a tertiary alcohol, a
vinyl group, and a terminal alkyne, makes it a valuable chiral building block in the synthesis of
various natural products and active pharmaceutical ingredients. A thorough understanding of its
spectroscopic properties is crucial for its identification, characterization, and quality control in
research and industrial applications. This technical guide provides a comprehensive overview
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for (+)-Dehydrolinalool, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dehydrolinalool. While data for
the specific (+)-enantiomer is limited in publicly accessible databases, the provided data for the
racemic mixture is representative and widely used for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The chemical shifts in *H and 13C NMR spectra are indicative of the electronic
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environment of each nucleus.

Table 1: 1H NMR Spectroscopic Data of Dehydrolinalool

Chemical Shift (ppm) Multiplicity Assignment

Data not available in search

results

Table 2: 13C NMR Spectroscopic Data of Dehydrolinalool

Chemical Shift (ppm) Assignment

Data not available in search results

Note: Specific, experimentally verified *H and 3C NMR chemical shifts for (+)-Dehydrolinalool
were not available in the searched public domain resources. Researchers should acquire
experimental data on their specific samples for accurate characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of Dehydrolinalool

Wavenumber (cm—?) Intensity Assignment

Data not available in search

results

Note: A detailed list of IR absorption bands for (+)-Dehydrolinalool was not available in the
searched public domain resources. Expected characteristic peaks would include a broad O-H
stretch (around 3300-3500 cm™1), a sharp C=C-H stretch (around 3300 cm~1), a C=C stretch
(around 2100 cm~1), and C=C and C-H stretches and bends.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The data presented below is

for the racemic mixture of dehydrolinalool.[1]

Table 4: Mass Spectrometry Data of Dehydrolinalool

m/z Relative Intensity Possible Fragment
119 High [M-H20-CHs]*

69 Medium [CsHo]*

41 Medium [CsHs]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard techniques for the analysis of volatile

terpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

¢ Dissolve approximately 5-10 mg of (+)-Dehydrolinalool in 0.5-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCls).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to O ppm.
e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).
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e For *H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
A larger number of scans is usually required due to the lower natural abundance of the 13C
isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Place a drop of neat (+)-Dehydrolinalool onto the surface of a salt plate (e.g., NaCl or KBr).
o Carefully place a second salt plate on top to create a thin liquid film between the plates.
Data Acquisition (FTIR):

e Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

o Typically, the spectrum is recorded over a range of 4000-400 cm~1.

e A background spectrum of the clean salt plates should be recorded and subtracted from the
sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of (+)-Dehydrolinalool (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or hexane.

Data Acquisition:
¢ Inject a small volume (e.qg., 1 yL) of the prepared solution into the GC-MS system.
e Use a non-polar capillary column (e.g., DB-5 or HP-5ms).

o Atypical temperature program would start at a low temperature (e.g., 50 °C), hold for a few
minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the
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compound.

o The mass spectrometer is typically operated in electron ionization (El) mode at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a compound like (+)-Dehydrolinalool.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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